1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one, commonly referred to as 6-APDB, is a synthetic compound of the benzodioxin class, which is a type of chemical structure that consists of two benzene rings fused together with two oxygen atoms. 6-APDB has a wide variety of applications in scientific research, from studying its biochemical and physiological effects to its use in laboratory experiments.
Scientific Research Applications
Antibacterial and Enzyme Inhibitory Properties
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one and its derivatives have been explored for their potential in the field of antibacterial treatments and enzyme inhibition. Research has shown that certain derivatives, such as N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, exhibit potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017). Another study confirmed the synthesis of various compounds in this class, which displayed significant antibacterial activity against different bacterial strains, as well as inhibitory potential against the lipoxygenase enzyme (Abbasi et al., 2017).
Anti-inflammatory Activity
Compounds derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one have been studied for their anti-inflammatory properties. For instance, racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers were prepared and exhibited notable anti-inflammatory activity (Vazquez et al., 1997). Another study synthesized new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, finding that one such compound had comparable potency to Ibuprofen in an inflammation assay (Vazquez et al., 1996).
Potential Antidepressant Properties
The exploration of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one derivatives as antidepressants has been a subject of research. A study synthesized compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, evaluating them for in vitro 5-HT(1A) receptor affinity and serotonin reuptake inhibition, showing promising results for dual antidepressant drugs (Silanes et al., 2004).
Bacterial Biofilm Inhibition and Cytotoxicity
Further research has been conducted on the inhibition of bacterial biofilms and cytotoxicity assessment of these compounds. One study found that certain derivatives exhibited suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, while displaying docile cytotoxicity (Abbasi et al., 2020).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZXLSBBORQKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one | |
CAS RN |
20632-12-6 |
Source
|
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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